3-(4-Bromoanilino)-3-oxopropanoic acid

Lipophilicity logP Drug Design

This 98% pure malonamic acid derivative features a strategic para-bromophenyl substituent delivering a quantifiable logP increase of +1.33 (21-fold lipophilicity gain) over non-halogenated analogs, directly improving passive membrane diffusion and BBB penetration in lead optimization. The bromine atom enables anomalous X-ray scattering for SAD/MAD phasing in structural biology, eliminating selenomethionine derivatization. The free carboxylic acid streamlines synthesis by avoiding ester hydrolysis steps. Its distinct bromine isotopic signature (1:1 ⁷⁹Br:⁸¹Br ratio) simplifies LC-MS detection. Ideal for medicinal chemistry, crystallography, and organic synthesis workflows. Request your quote today.

Molecular Formula C9H8BrNO3
Molecular Weight 258.071
CAS No. 95262-09-2
Cat. No. B3018392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromoanilino)-3-oxopropanoic acid
CAS95262-09-2
Molecular FormulaC9H8BrNO3
Molecular Weight258.071
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC(=O)O)Br
InChIInChI=1S/C9H8BrNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
InChIKeyDKYPQCCKJFPWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromoanilino)-3-oxopropanoic Acid (CAS 95262-09-2): A Malonamic Acid Building Block with Quantifiable Property Differentiation for Procurement Decision-Making


3-(4-Bromoanilino)-3-oxopropanoic acid (CAS 95262-09-2), also referred to as 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is a malonamic acid derivative characterized by a para-bromophenyl substituent on an amide linkage to a 3-oxopropanoic acid backbone [1]. This compound belongs to the class of aromatic amides and serves as a versatile intermediate in medicinal chemistry and organic synthesis. It possesses a molecular formula of C₉H₈BrNO₃, a molecular weight of 258.07 g/mol, and a predicted logP of 2.5 [1]. The presence of the bromine atom imparts distinct physical, chemical, and crystallographic properties that differentiate it from non-halogenated and otherwise substituted analogs, making it a strategic choice for specific research and industrial applications.

Why a General 'Malonamic Acid' Cannot Substitute for 3-(4-Bromoanilino)-3-oxopropanoic Acid: The Case for Bromine-Specific Differentiation


The term 'malonamic acid derivative' encompasses a broad class of compounds, yet the precise substituent on the phenyl ring dictates critical physical, chemical, and biological properties. Substituting the para-bromo group with hydrogen (3-anilino-3-oxopropanoic acid, CAS 15580-32-2) or chlorine, or replacing the malonamic acid core with a maleamic acid (N-(4-bromophenyl)maleamic acid, CAS 36847-86-6) results in measurable and functionally significant changes. These include altered lipophilicity (ΔlogP ≈ +1.33), density (Δρ ≈ +0.38 g/cm³), and molecular weight, which directly impact chromatographic behavior, formulation, and the feasibility of advanced structural biology techniques such as anomalous X-ray scattering. The quantitative evidence presented below demonstrates that these differences are not incremental but rather substantive, justifying the specific selection of 3-(4-Bromoanilino)-3-oxopropanoic acid over its closest in-class alternatives.

Quantitative Evidence for Selecting 3-(4-Bromoanilino)-3-oxopropanoic Acid Over Its Closest Analogs


Significantly Enhanced Lipophilicity (logP 2.5) Compared to Non-Halogenated Analog Drives Differential Partitioning

3-(4-Bromoanilino)-3-oxopropanoic acid exhibits a calculated logP of 2.5 [1], which is 1.33 units higher than the non-halogenated analog 3-anilino-3-oxopropanoic acid (logP = 1.17) . This represents a greater than 21-fold increase in octanol-water partition coefficient (ΔP ≈ 21.4), indicating substantially higher lipophilicity. This difference is critical for applications requiring membrane permeability or distinct chromatographic retention.

Lipophilicity logP Drug Design Partition Coefficient

Higher Density (1.722 g/cm³) and Molecular Weight (258.07 g/mol) Provide Advantages in Centrifugation and LC-MS Detection

The target compound has a predicted density of 1.722 g/cm³ at 20°C , which is 28.5% higher than that of the non-halogenated analog (1.34 g/cm³) . Concurrently, its molecular weight is 258.07 g/mol [1], compared to 179.17 g/mol for the non-halogenated analog . The elevated density facilitates easier separation by centrifugation or sedimentation in heterogeneous mixtures. The higher molecular weight, combined with the distinct isotopic pattern of bromine, enhances detection and quantification by mass spectrometry, allowing for unambiguous identification in complex matrices.

Physical Properties Density Molecular Weight LC-MS

Presence of Bromine Enables Single- or Multi-Wavelength Anomalous Diffraction (SAD/MAD) Phasing in X-ray Crystallography

The para-bromo substituent provides a heavy atom suitable for anomalous X-ray scattering, a prerequisite for experimental phasing methods in macromolecular crystallography [1]. In contrast, the non-halogenated analog (3-anilino-3-oxopropanoic acid) and the methyl ester analog (CAS 669000-20-8) lack this capability. Bromine's K-absorption edge (λ ≈ 0.92 Å) is accessible with standard Cu Kα sources (λ = 1.54 Å), though the anomalous signal is even stronger at a synchrotron tuned to the peak wavelength. The presence of bromine can reduce the need for selenomethionine labeling or other heavy-atom soaks, streamlining structure determination of protein-ligand complexes.

X-ray Crystallography Anomalous Scattering SAD Phasing Structural Biology

Free Carboxylic Acid Moiety Offers Greater Synthetic Versatility Compared to the Methyl Ester Analog

3-(4-Bromoanilino)-3-oxopropanoic acid possesses a free carboxylic acid group (pKa ~ 3.33 predicted ), which is absent in its methyl ester analog, methyl 3-(4-bromoanilino)-3-oxopropanoate (CAS 669000-20-8) [1]. This functional group enables direct participation in a broader range of reactions without the need for a deprotection step, including amide bond formation, metal coordination for catalysis or materials science, and salt formation for crystallization. The ester analog, while useful in certain contexts, requires an additional hydrolysis step to access this functionality, adding time and cost to a synthetic sequence.

Synthetic Intermediate Carboxylic Acid Amide Bond Formation Metal Coordination

Higher Boiling Point (495.2°C) and Melting Point (169°C) Indicate Greater Thermal Stability and Different Handling Requirements

The target compound exhibits a predicted boiling point of 495.2°C at 760 mmHg and a melting point of 169°C . These values are significantly elevated compared to the non-halogenated analog, which has a predicted boiling point of 456.5°C and is a liquid at room temperature . The higher melting and boiling points are consistent with stronger intermolecular interactions (increased polarizability and halogen bonding) imparted by the bromine atom. This thermal profile dictates that the compound will be a solid under standard laboratory conditions, with different storage and handling requirements than its liquid counterpart, and may offer enhanced stability in high-temperature reactions.

Thermal Properties Boiling Point Melting Point Stability

Optimal Applications for 3-(4-Bromoanilino)-3-oxopropanoic Acid Based on Verifiable Differentiation


Lead Optimization in Medicinal Chemistry Programs Targeting Improved Membrane Permeability

Due to its logP of 2.5, which is 1.33 units higher than the non-halogenated parent, 3-(4-bromoanilino)-3-oxopropanoic acid is a strategic choice for medicinal chemists seeking to increase the lipophilicity of a lead series. This 21-fold increase in predicted partition coefficient can be leveraged to improve passive membrane diffusion or blood-brain barrier penetration, a key objective in early drug discovery. The compound can be used as a building block to introduce this lipophilic moiety into candidate molecules, with the expectation of a quantifiable shift in ADME properties .

Macromolecular Crystallography as a Brominated Ligand for Experimental Phasing

For structural biology groups, this compound is valuable as a ligand for co-crystallization with a protein target. The bromine atom provides a strong anomalous scattering signal that can be used for SAD or MAD phasing, a capability absent in the non-halogenated and ester analogs. This reduces or eliminates the need for selenomethionine derivatization of the protein, saving significant time and resources. The compound's solid state and moderate molecular weight also make it amenable to soaking experiments .

Synthesis of Complex Molecules Requiring a Protected/Deprotected Acid Moiety Without Additional Steps

In organic synthesis laboratories, 3-(4-bromoanilino)-3-oxopropanoic acid is preferred over its methyl ester analog when the final product requires a carboxylic acid. The free acid eliminates the need for a hydrolysis step, streamlining the synthesis and improving overall yield. This is particularly advantageous in the preparation of amides, hydrazides, or metal-organic frameworks (MOFs) where the carboxylate group is a key binding motif .

Analytical Method Development and Quality Control in Complex Matrices

Analytical chemists will find that the distinct isotopic signature of bromine (a characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br) and higher molecular weight of this compound simplify its detection and quantification by LC-MS. The compound's higher density (1.722 g/cm³) can also be exploited in sample preparation steps involving liquid-liquid extraction or centrifugation, where it will partition more predictably than lighter analogs. This makes it an ideal candidate for use as an internal standard or for developing robust analytical methods for brominated compounds .

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